molecular formula C18H16N2O3S3 B2891092 (E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 861427-74-9

(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2891092
CAS RN: 861427-74-9
M. Wt: 404.52
InChI Key: NKGWGANHRSPBNZ-FOWTUZBSSA-N
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Description

(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. BZS is a thiazolidine-based compound that has been synthesized using various methods, each with its own advantages and limitations.

Scientific Research Applications

Synthesis and Characterization

The synthesis of celecoxib derivatives, including structures related to “(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide,” has been explored to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were synthesized through a series of chemical reactions, starting from N-(substituted aryl/alkylcarbamothioyl)-benzenesulfonamides, leading to novel compounds with varied therapeutic potentials. The structural determination of these products was conducted using spectral methods (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Potential

A series of novel sulfonamides, including structures related to the target compound, were investigated for their carbonic anhydrase inhibitory activity, which is significant for anticancer applications. These studies revealed that certain derivatives show promising inhibitory activity against cancer-related enzymes, making them potential candidates for anticancer therapy (Wagdy M. Eldehna et al., 2017).

Furthermore, derivatives of the target compound have been synthesized and evaluated for their antimicrobial activity, demonstrating their potential as antimicrobial agents. These compounds were tested against various bacteria and fungi, showing significant activity and suggesting their usefulness in treating microbial infections (A. Bekhit et al., 2008).

Corrosion Inhibition

In addition to therapeutic applications, derivatives of “(E)-4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide” have been explored for their corrosion inhibition properties. These compounds have shown effectiveness in preventing corrosion of metals in acidic environments, making them of interest in materials science and engineering. Their potential as corrosion inhibitors was demonstrated through various electrochemical methods, highlighting their importance in industrial applications (M. Bedair et al., 2022).

properties

IUPAC Name

4-[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c19-26(22,23)15-8-6-13(7-9-15)10-11-20-17(21)16(25-18(20)24)12-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,19,22,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGWGANHRSPBNZ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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